molecular formula C6H10Cl2O4Sn B156662 Bis(beta-carboxyethyl)tin dichloride CAS No. 10175-24-3

Bis(beta-carboxyethyl)tin dichloride

Cat. No. B156662
CAS RN: 10175-24-3
M. Wt: 335.8 g/mol
InChI Key: BSCMKVMJAHJNJW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(beta-carboxyethyl)tin dichloride (BCT) is an organotin compound that has been widely used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied due to its potential applications in the fields of medicine, agriculture, and industry.

Mechanism Of Action

Bis(beta-carboxyethyl)tin dichloride has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. It also inhibits the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Bis(beta-carboxyethyl)tin dichloride has been shown to interact with sulfhydryl groups in proteins, leading to the disruption of their function.

Biochemical And Physiological Effects

Bis(beta-carboxyethyl)tin dichloride has been shown to have various biochemical and physiological effects on living organisms. It has been shown to have antitumor, antifungal, and antibacterial properties. It has also been shown to have immunomodulatory effects and to inhibit the growth of cancer cells. Bis(beta-carboxyethyl)tin dichloride has been shown to have a low toxicity profile, making it a potential candidate for therapeutic use.

Advantages And Limitations For Lab Experiments

The advantages of using Bis(beta-carboxyethyl)tin dichloride in lab experiments include its low toxicity, ease of synthesis, and potential therapeutic applications. However, the limitations include its limited solubility in water, which may affect its efficacy in certain applications. Its potential interactions with other compounds may also affect its activity.

Future Directions

There are several future directions for the use of Bis(beta-carboxyethyl)tin dichloride in scientific research. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. Bis(beta-carboxyethyl)tin dichloride may also be used in the development of new materials for industrial and technological applications. Further research is needed to fully understand the mechanism of action of Bis(beta-carboxyethyl)tin dichloride and its potential applications.

Synthesis Methods

Bis(beta-carboxyethyl)tin dichloride can be synthesized by reacting tin(II) chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of sodium hydroxide. The reaction results in the formation of Bis(beta-carboxyethyl)tin dichloride as a white precipitate, which can be further purified by recrystallization. The purity of the final product can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Scientific Research Applications

Bis(beta-carboxyethyl)tin dichloride has been used in various scientific research applications such as inorganic synthesis, catalysis, and biological research. Inorganic synthesis involves the preparation of new compounds using Bis(beta-carboxyethyl)tin dichloride as a precursor. Catalysis involves the use of Bis(beta-carboxyethyl)tin dichloride as a catalyst in chemical reactions. Biological research involves the study of the effects of Bis(beta-carboxyethyl)tin dichloride on living organisms.

properties

IUPAC Name

3-[2-carboxyethyl(dichloro)stannyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H5O2.2ClH.Sn/c2*1-2-3(4)5;;;/h2*1-2H2,(H,4,5);2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCMKVMJAHJNJW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](CCC(=O)O)(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O4Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144159
Record name Bis(beta-carboxyethyl)tin dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(beta-carboxyethyl)tin dichloride

CAS RN

10175-24-3
Record name Bis(beta-carboxyethyl)tin dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC351183
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(beta-carboxyethyl)tin dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(BETA-CARBOXYETHYL)TIN DICHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PMW5LKK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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